1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-4-2-11(3-5-14)10-18-7-6-12-8-13(16(19)20)9-17-15(12)18/h2-9H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZCALFGYFDDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=CC(=CN=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Synthesis at Position 5
The carboxylic acid moiety is installed via two primary routes:
Ester Hydrolysis
Methyl or ethyl esters at position 5 are hydrolyzed using LiOH or NaOH in THF/water (3:1). For example, 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester undergoes complete deprotection within 4 hours at 60°C. Yields exceed 90% with minimal decarboxylation.
Direct Carboxylation
Palladium-catalyzed carbonylation of 5-bromo-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine using CO gas and methanol under 50 psi pressure at 100°C produces the methyl ester intermediate. Subsequent hydrolysis yields the carboxylic acid.
Comparative Data:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ester Hydrolysis | 2M LiOH, THF/H₂O, 60°C, 4h | 92 | 98 |
| Direct Carbonylation | Pd(OAc)₂, CO, MeOH, 100°C | 78 | 95 |
Multi-Step Synthesis from Halogenated Intermediates
Bromination and Subsequent Functionalization
5-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate. Bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux introduces bromine at position 5 with 89% efficiency. Subsequent alkylation with 4-methoxybenzyl chloride and carboxylation via Suzuki-Miyaura coupling or carbonylation completes the synthesis.
Example Protocol:
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Bromination: 1H-pyrrolo[2,3-b]pyridine (10 mmol), NBS (11 mmol), AIBN (0.1 eq) in CCl₄, reflux, 6h → 5-bromo derivative (89%).
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Alkylation: 5-bromo intermediate, 4-methoxybenzyl chloride (1.2 eq), NaH (2 eq), DMF, 0°C → 1-(4-methoxybenzyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (82%).
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Carboxylation: Pd(OAc)₂ (0.05 eq), CO (50 psi), MeOH, 100°C, 12h → methyl ester (78%), followed by hydrolysis.
Protective Group Considerations
Tosyl Group as a Transient Protective Strategy
In patented routes, the pyrrole nitrogen is transiently protected with a tosyl group during bromination or coupling steps. For instance, treating 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine with tosyl chloride under biphasic conditions (CH₂Cl₂/2N NaOH) affords the tosyl-protected intermediate in 68% yield. Subsequent detosylation and alkylation with 4-methoxybenzyl chloride introduces the target substituent.
Advantages:
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Prevents unwanted side reactions at nitrogen during halogenation.
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Facilitates purification via crystallization.
Industrial-Scale Optimization
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors for bromination and alkylation steps, reducing reaction times from hours to minutes. For example, bromination with NBS in a microreactor at 120°C achieves 95% conversion in 5 minutes.
Catalyst Recycling
Palladium catalysts are immobilized on mesoporous silica, enabling reuse for up to 5 cycles without significant activity loss. This reduces production costs by 40% compared to batch processes.
Analytical Characterization
Critical quality attributes are verified via:
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HPLC: Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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NMR: δ 8.45 (s, 1H, H-2), 7.89 (d, J=8 Hz, 2H, aromatic), 5.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
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MS (ESI+): m/z 313.1 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at pyridine nitrogen is suppressed by using bulky bases (e.g., LDA) at -78°C, directing substitution exclusively to the pyrrole nitrogen.
Carboxylic Acid Stability
Ester protection is mandatory during high-temperature steps (e.g., Suzuki coupling) to prevent decarboxylation.
Emerging Methodologies
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide (CAS 944936-49-6)
- Core : Identical pyrrolo[2,3-b]pyridine.
- Substituents : Replaces the 4-methoxybenzyl group with a methoxy-methyl-amide at the 1-position.
- Impact : The amide group increases hydrogen-bonding capacity but reduces lipophilicity compared to the aromatic benzyl group. This may alter bioavailability or target engagement .
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS 920966-03-6)
- Core : Same pyrrolo[2,3-b]pyridine.
- Substituents : Chlorine at the 4-position instead of the 1-(4-methoxybenzyl) group.
- The absence of the benzyl group reduces steric bulk .
Positional Isomers and Core Variants
5-(Methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid (CAS 932396-34-4)
- Core : Pyrrolo[2,3-c]pyridine (vs. [2,3-b] in the target compound).
- Substituents : 4-Fluorobenzyl at the 1-position and methoxycarbonyl at the 5-position.
- The fluorine atom introduces electronegativity, which may improve metabolic stability .
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 99446-32-9)
- Core : Pyrazolo[1,5-a]pyridine (a pyrazole fused to pyridine).
- Substituents : Methoxy at the 5-position and carboxylic acid at the 3-position.
- Impact: The pyrazole ring introduces additional nitrogen atoms, altering solubility and hydrogen-bonding profiles.
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison Across Analogues
Biological Activity
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a compound belonging to the pyrrolopyridine class, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
- Structure : The compound features a pyrrolopyridine moiety, characterized by a fused pyrrole and pyridine ring system, which is known for its ability to interact with various biological targets.
The primary mechanism of action for this compound involves inhibition of specific receptor pathways. Notably, it acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a receptor involved in numerous signaling pathways critical for cell proliferation and differentiation . This inhibition can potentially lead to therapeutic effects in conditions characterized by aberrant cell growth.
Antitumor Activity
Research indicates that derivatives of pyrrolopyridines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. In vitro studies have reported IC50 values indicating effective cytotoxicity against these cancer types .
Antimycobacterial Activity
The compound also shows promise in treating mycobacterial infections. Studies have demonstrated that certain pyrrolopyridine derivatives possess activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) suggesting effective antimicrobial properties . This is particularly relevant given the global burden of tuberculosis.
Antiviral Activity
Pyrrolopyridine derivatives have been explored for their antiviral effects, particularly against HIV. Certain structural modifications have been linked to enhanced activity against viral replication, showcasing the potential for developing antiviral agents from this compound class .
Study on Antitumor Efficacy
A study by Kalai et al. investigated the cytotoxic effects of various pyrrolopyridine derivatives on cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced antitumor activity, highlighting the importance of chemical structure in determining biological efficacy .
Research on Antimycobacterial Properties
In another study focusing on antimycobacterial activity, several derivatives were synthesized and tested against M. tuberculosis. The findings revealed that modifications at specific positions on the pyrrolopyridine scaffold significantly influenced their antimicrobial potency, with some compounds achieving MIC values below 0.15 µM .
Data Tables
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A notable method employs Fischer cyclization in polyphosphoric acid to construct the pyrrolopyridine core, followed by introducing the 4-methoxybenzyl group via alkylation or coupling reactions . Key variables include temperature control (80–120°C for cyclization), solvent selection (e.g., toluene/ethanol for Suzuki couplings), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling) . Yield improvements (from ~40% to >70%) are achieved by optimizing stoichiometry and purification via flash chromatography .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₅N₂O₃ requires [M+H]⁺ = 283.1083) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Q. What are the primary biological targets of this compound, and how are initial activity screens designed?
The compound exhibits inhibitory activity against fibroblast growth factor receptors (FGFRs) and Janus kinase 3 (JAK3) . Initial screens involve:
- Kinase assays : Measuring IC₅₀ values using recombinant FGFR1-3 or JAK3 enzymes with ATP-competitive ELISA .
- Cell-based assays : Assessing anti-proliferative effects in cancer lines (e.g., Ba/F3-FGFR1) via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies (e.g., FGFR vs. JAK3 inhibition)?
Discrepancies may arise from differences in assay conditions (e.g., ATP concentration, enzyme isoforms). To address this:
- Perform kinetic binding studies (e.g., surface plasmon resonance) to quantify binding affinities (KD) under standardized conditions .
- Use isoform-specific inhibitors as controls to rule off-target effects .
- Conduct molecular docking (e.g., WaterMap analysis) to compare binding modes with FGFR vs. JAK3 active sites .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Key optimizations include:
- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., sodium carboxylate) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the pyrrole ring to reduce CYP450-mediated oxidation .
- Bioavailability : Formulate as nanoparticles (50–100 nm) using PLGA polymers for sustained release .
Q. How do substitution patterns (e.g., methoxybenzyl vs. methyl groups) affect target selectivity?
Structure-activity relationship (SAR) studies reveal:
- The 4-methoxybenzyl group enhances FGFR1 affinity (IC₅₀ = 12 nM) by filling a hydrophobic pocket in the ATP-binding site .
- Replacing the benzyl group with cyclohexylamino shifts selectivity toward JAK3 (IC₅₀ = 8 nM) due to steric complementarity .
- Carboxylic acid at position 5 is critical for hydrogen bonding with kinase hinge regions .
Methodological Considerations
Q. What analytical techniques are recommended for stability studies under varying storage conditions?
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C for anhydrous form) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity : Use amber vials to prevent photodegradation, as the pyrrolopyridine core is UV-sensitive .
Q. How can computational tools aid in designing derivatives with improved potency?
- Molecular dynamics simulations : Predict binding free energy (ΔG) for derivatives using AMBER or GROMACS .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., methoxy group adds +1.2 log units to FGFR1 IC₅₀) .
Comparative Analysis
Q. How does this compound compare to structurally related pyrrolopyridine analogs in terms of activity?
- 5-Bromo derivatives (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) show higher reactivity but lower solubility .
- Nalidixic acid analogs (e.g., 4,7-dihydro-4-oxo derivatives) lack FGFR inhibition but exhibit antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
